Potency Comparison in Calcium Mobilization Assay
APJ receptor agonist 8 demonstrates a calcium mobilization EC50 of 21.5 µM, which is approximately 10,750-fold less potent than the endogenous peptide Pyr-Apelin-13 (EC50 = 0.002 µM) and 27-fold less potent than its direct optimized analog, compound 9 (EC50 = 0.800 µM) [1]. This significant difference in potency establishes compound 8 as a low-activity hit, making it an ideal negative control or a starting point for SAR studies [1].
| Evidence Dimension | APJ Calcium EC50 |
|---|---|
| Target Compound Data | 21.5 µM |
| Comparator Or Baseline | Pyr-Apelin-13: 0.002 µM; Compound 9: 0.800 µM |
| Quantified Difference | 10,750-fold less potent than Pyr-Apelin-13; 27-fold less potent than Compound 9 |
| Conditions | Calcium mobilization assay in cells expressing the APJ receptor |
Why This Matters
This data justifies the selection of compound 8 specifically when a low-potency, pyrazole-based APJ agonist is required for assay development, hit validation, or mechanistic studies.
- [1] Narayanan S, et al. Identification of potent pyrazole based APELIN receptor (APJ) agonists. Bioorg Med Chem. 2020;28(4):115237. View Source
